1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethylbenzo[d]oxazol-7-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the ethyl group, which can influence its physical and chemical properties.
Uniqueness
1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone is unique due to its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(7-ethyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)14-11(12-9)7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
FBWYFKQRQZGCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)C(=O)C |
Origin of Product |
United States |
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